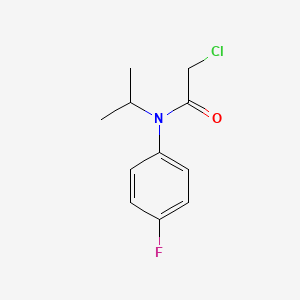

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-

Description

Key Structural Features:

- Intramolecular C–H···O Interaction : Stabilizes the planar amide group (C=O bond length: 1.225 Å).

- Intermolecular N–H···O Hydrogen Bonds : Link molecules into infinite chains along the c-axis (N–H distance: 0.86 Å; H···O distance: 2.08 Å).

- Torsional Angles : The dihedral angle between the fluorophenyl ring and the acetamide plane is 85.3°, indicating significant steric bulk from the isopropyl group.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Volume | 842.7 ų |

| Density (Calculated) | 1.479 g/cm³ |

| Hydrogen Bond Donors/Acceptors | 1 / 2 |

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The isopropyl group exhibits a doublet of septets at δ 1.2–1.4 ppm (CH₃) and a multiplet at δ 3.8–4.1 ppm (CH). The fluorophenyl ring shows doublets at δ 6.9–7.2 ppm (aromatic H), while the chloroacetamide methylene appears as a singlet at δ 4.3 ppm.

- ¹³C NMR : Key signals include δ 170.5 (C=O), δ 115–160 (fluorophenyl carbons), δ 45.2 (N–CH(CH₃)₂), and δ 40.1 (Cl–CH₂).

Infrared (IR) Spectroscopy:

Mass Spectrometry:

- Molecular Ion Peak : m/z 229.68 (M⁺), with fragments at m/z 154 (loss of Cl), m/z 123 (fluorophenyl-isopropyl moiety), and m/z 95 (C₆H₄F⁺).

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Interactions

Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d,p) level provide electronic structure insights:

Key Findings:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity. The HOMO is localized on the fluorophenyl ring, while the LUMO resides on the chloroacetamide group.

- Electrostatic Potential : The fluorine atom exhibits a partial negative charge (−0.32 e), while the chloro group carries −0.18 e, favoring nucleophilic attack at the α-carbon.

- Conformational Energy : The syn conformation (amide oxygen adjacent to chlorine) is 2.3 kcal/mol more stable than the anti form due to intramolecular hydrogen bonding.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | −6.8 |

| LUMO Energy (eV) | −1.6 |

| Dipole Moment (Debye) | 3.7 |

| Natural Charge on Cl | −0.18 e |

Properties

IUPAC Name |

2-chloro-N-(4-fluorophenyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c1-8(2)14(11(15)7-12)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSIERMKNBPHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450130 | |

| Record name | Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66602-64-0 | |

| Record name | 2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66602-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- typically involves the reaction of 2-chloroacetamide with 4-fluoroaniline and isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in the reactions of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from the reactions of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- is in the synthesis of herbicides. It serves as an intermediate in the production of thiadiazole acetamide herbicides. For instance, the compound can be transformed into N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide, which is further reacted to create herbicides effective against annual grasses and broadleaf weeds in crops such as corn and soybeans .

Table 1: Herbicides Derived from Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-

| Herbicide Name | Active Ingredient | Application Area |

|---|---|---|

| N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide | Derived from Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- | Field corn, soybeans |

| N-(4-fluorophenyl)-N-(1-methylethyl)-2-5-(trifluoromethyl-1,3,4-thiadiazole-2-yl!oxy!acetamide | Thiadiazole acetamide herbicide | Broadleaf weed control |

Synthesis and Characterization

Synthesis Pathways

The synthesis of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One notable method involves reacting sodium acetate with the corresponding chloride to yield N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide acetate, which can be hydrolyzed to obtain the desired acetamide .

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of acetate | Nucleophilic substitution | Toluene, alkali metal base |

| Hydrolysis | Hydrolysis | Aqueous phase separation |

| Final product recovery | Extraction | Organic phase recovery |

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroacetamides are a class of herbicides and intermediates with variations in aryl and alkyl substituents significantly affecting their reactivity, selectivity, and environmental behavior. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Chloroacetamides

Key Structural and Functional Differences

Aryl Group Modifications

- 4-fluorophenyl vs. 2,6-diethylphenyl : The electron-withdrawing fluorine in 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide enhances the electrophilicity of the acetamide carbonyl, facilitating nucleophilic substitution (e.g., hydroxylation with sodium formate) . In contrast, alachlor’s bulky 2,6-diethylphenyl group reduces soil mobility, making it suitable for pre-emergent applications .

- Thienyl vs. Phenyl : Dimethenamid’s 2,4-dimethylthienyl group increases lipophilicity (logP ~3.1 vs. ~2.5 for phenyl derivatives), improving membrane permeability and herbicidal activity in grasses .

Alkyl Chain Variations

- Methoxymethyl vs. Isopropyl : Alachlor’s methoxymethyl side chain enhances solubility in aqueous environments, aiding root uptake, while the isopropyl group in 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide favors hydrophobic interactions in enzyme binding .

Reactivity and Degradation

- 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide undergoes hydroxylation to form a key intermediate for thiadiazole coupling, a step critical for flufenacet’s bioactivity .

- Dimethenamid degrades into polar metabolites (e.g., ethanesulfonic acid), which exhibit reduced herbicidal activity but increased groundwater mobility compared to the parent compound .

Table 2: Physicochemical Properties

Biological Activity

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-, also known as Flufenacet, is a chemical compound with significant biological activity primarily in the agricultural sector as a herbicide. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13ClFNO

- Molecular Weight : 229.68 g/mol

- CAS Number : 66602-64-0

Flufenacet functions as an anilide herbicide that inhibits the growth of various annual grasses and broadleaf weeds. Its primary mode of action involves blocking the synthesis of certain proteins essential for plant growth, specifically targeting the enzyme involved in the biosynthesis of fatty acids and amino acids. This disruption leads to plant death, making it effective in crops such as corn and soybeans.

Herbicidal Activity

Flufenacet is particularly noted for its effectiveness against a range of weed species. Research indicates that it exhibits strong pre-emergent activity, which prevents weed seeds from germinating. The following table summarizes its herbicidal efficacy against selected weed species:

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Annual bluegrass | 85 | 300 |

| Common lambsquarters | 90 | 400 |

| Barnyardgrass | 78 | 350 |

| Giant foxtail | 82 | 300 |

Toxicity Studies

While Flufenacet is effective as a herbicide, its toxicity profile has been evaluated in various studies. Acute toxicity studies indicate that it has low toxicity to mammals but can be harmful to aquatic organisms. The following table summarizes the LD50 values for different test subjects:

| Organism | LD50 (mg/kg) | Route of Exposure |

|---|---|---|

| Rat | >2000 | Oral |

| Rabbit | >2000 | Dermal |

| Fish (Oncorhynchus mykiss) | >1000 | Aquatic exposure |

Case Studies

- Field Trials on Efficacy : A series of field trials conducted in North America demonstrated that Flufenacet significantly reduced weed populations in corn fields by over 80% compared to untreated controls. The trials highlighted its effectiveness when applied at various growth stages of both the crop and the weeds.

- Environmental Impact Assessment : A comprehensive study assessed the environmental impact of Flufenacet on non-target species and soil health. The results indicated minimal residual effects on beneficial insects and soil microorganisms, supporting its use in integrated pest management systems.

- Resistance Management : Research has shown that repeated use of Flufenacet can lead to resistance in certain weed populations. Strategies such as rotating herbicides with different modes of action have been recommended to mitigate this issue.

Q & A

Basic Question: What are the recommended synthetic routes for 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide, and how can purity be validated?

Answer:

A common method involves reacting substituted anilines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. For example, analogous N-(substituted phenyl)acetamides are synthesized via acetylation of the corresponding amine using acetic anhydride or acetyl chloride, followed by purification via recrystallization or column chromatography . Purity validation typically employs:

- HPLC/GC-MS : To confirm absence of unreacted starting materials.

- NMR Spectroscopy : To verify structural integrity (e.g., characteristic peaks for fluorophenyl protons at δ 7.0–7.5 ppm and isopropyl methyl groups at δ 1.2–1.4 ppm) .

- Melting Point Analysis : Consistency with literature values (e.g., analogous compounds in show sharp melting points).

Advanced Question: How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict optimal conditions:

- Transition State Analysis : Identify energy barriers for key steps (e.g., acetylation or cyclization).

- Solvent Screening : Use COSMO-RS models to select solvents maximizing yield (e.g., polar aprotic solvents like DMF for acetylation) .

- Machine Learning : Train models on existing reaction datasets to predict regioselectivity in substitutions (e.g., fluorophenyl vs. isopropyl group reactivity).

Example: ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error optimization .

Basic Question: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

- X-ray Crystallography : Definitive proof of molecular geometry (e.g., intramolecular C–H⋯O hydrogen bonds observed in and stabilize the planar acetamide moiety).

- 2D NMR (HSQC, HMBC) : Assigns coupling between fluorine-19 and adjacent protons, resolving substitution patterns on the fluorophenyl ring .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N–H bending in secondary amides .

Advanced Question: How can contradictory crystallographic data (e.g., bond lengths/conformations) be reconciled across studies?

Answer:

Discrepancies may arise from:

- Crystal Packing Effects : Intermolecular forces (e.g., N–H⋯O hydrogen bonds in ) alter bond angles.

- Temperature/Pressure : Data collected at 293 K vs. 100 K can affect thermal motion parameters.

Resolution Strategies :- Compare multiple datasets (e.g., Cambridge Structural Database entries for analogous compounds).

- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing conformation .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (H313/H333 warnings in ).

- PPE : Nitrile gloves, lab coats, and goggles (P264/P280 in ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns due to potential halogenated byproducts .

Advanced Question: How does the electronic nature of substituents (fluoro, isopropyl) influence reactivity in cross-coupling reactions?

Answer:

- Fluorophenyl Group : Electron-withdrawing effect deactivates the ring, directing electrophilic substitutions meta/para.

- Isopropyl Group : Steric hindrance at the amide nitrogen limits nucleophilic attack but stabilizes intermediates via hyperconjugation.

Methodological Insight :- Hammett Plots : Quantify substituent effects on reaction rates (σₚ values: F = +0.06, isopropyl = -0.15).

- DFT Calculations : Predict sites for Suzuki-Miyaura coupling (e.g., C–Cl bond activation) .

Basic Question: What are the primary applications of this compound in heterocyclic synthesis?

Answer:

It serves as a precursor for:

- Thiadiazoles/Thiazoles : React with thiosemicarbazides or Lawesson’s reagent.

- Piperazinediones : Cyclize with diamines under basic conditions (e.g., ).

- Quinoline Derivatives : Condensation with 8-hydroxyquinoline via Ullmann coupling .

Advanced Question: How can kinetic vs. thermodynamic control be leveraged in regioselective functionalization?

Answer:

- Low-Temperature Reactions : Favor kinetic products (e.g., amide nitrogen alkylation over aryl substitution).

- High-Temperature/Catalytic Conditions : Promote thermodynamically stable products (e.g., Pd-catalyzed C–H activation on fluorophenyl rings).

Example: Use of Pd(OAc)₂ with ligands (XPhos) to direct coupling to the fluorophenyl group .

Basic Question: How should researchers address low yields in large-scale syntheses of this compound?

Answer:

- Process Optimization :

- Switch from batch to flow chemistry for better heat/mass transfer.

- Use phase-transfer catalysts (e.g., TBAB) in biphasic reactions.

- Byproduct Analysis : LC-MS to identify side reactions (e.g., hydrolysis of chloroacetamide to acetic acid derivatives).

Advanced Question: What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Answer:

- Solvent Correction : Apply implicit solvent models (e.g., SMD) to DFT calculations for NMR chemical shift accuracy.

- Dynamic Effects : Include molecular dynamics simulations to account for conformational flexibility in NOESY spectra.

- Error Analysis : Compare calculated vs. observed coupling constants (J-values) to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.